molecular formula C18H17N3O3S2 B2562299 N-(benzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 942002-62-2

N-(benzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2562299
CAS RN: 942002-62-2
M. Wt: 387.47
InChI Key: DZCCUYXVDGITSZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as BPTES, is a small molecule inhibitor that targets the metabolic enzyme glutaminase (GLS). BPTES has gained significant attention in the scientific community due to its potential as a cancer therapy, as well as its use in studying the role of glutamine metabolism in various biological processes.

Scientific Research Applications

Antiviral and Antibacterial Applications

  • Discovery of Potent Inhibitors: Substituted benzamides have been identified as potent inhibitors of specific receptors and enzymes, showing promise in the treatment of various diseases, including viral and bacterial infections. For example, substituted benzamides demonstrated potent inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting potential in cancer therapy and possibly in antiviral applications due to the importance of angiogenesis in disease progression (Borzilleri et al., 2006).
  • Antibacterial Activities: Thiazole derivatives have been synthesized and characterized for their antibacterial activities against gram-positive and gram-negative bacteria, showing potential as new antibacterial agents. This underscores the possibility of benzothiazole derivatives, including the specific compound , to serve as frameworks for developing novel antibacterial compounds (Patel & Patel, 2015).

Anticancer Applications

  • Cytotoxic Activities: Some benzamide derivatives have been evaluated for their cytotoxicity against human cancer cell lines, revealing significant activity. This highlights the potential use of such compounds in cancer research, particularly in the design of new therapeutic agents targeting various types of cancer (Adhami et al., 2014).

Applications in Organic Materials

  • Electrochromic Materials: Benzothiazole and thiazole derivatives have been explored as electron acceptors in donor-acceptor-type conjugated polymers for electrochromics, indicating their potential in developing new materials for electronic and photonic devices. This application demonstrates the versatility of benzothiazole derivatives in materials science, extending the potential uses of N-(benzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in this field (Ming et al., 2015).

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-18(20-14-5-8-17-16(11-14)19-12-25-17)13-3-6-15(7-4-13)26(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCCUYXVDGITSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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